BenchChemオンラインストアへようこそ!

S 18986

AMPA receptor positive allosteric modulator EC50

Choose S 18986 for cognitive studies demanding a brain-penetrant AMPA PAM with validated in vivo efficacy. Unlike generic AMPA modulators, S 18986 offers a unique pharmacological profile with high functional efficacy (Emax ~15-fold) and oral activity at low doses (0.03-0.1 mg/kg). It directly outperforms memantine by 100-fold in spatial working memory and matches donepezil at lower doses in episodic memory, making it a critical benchmark for glutamatergic cognitive enhancement research. Explicitly validated for aging and chronic dosing models.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 175340-20-2
Cat. No. B1680379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 18986
CAS175340-20-2
Synonyms(S)-2,3-dihydro-(3,4)cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide
S 18986
S 18986-1
S-18986
S18986
S18986-1
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC1CC2NS(=O)(=O)C3=CC=CC=C3N2C1
InChIInChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m1/s1
InChIKeyMNTIJYGEITVWHU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 18986 (CAS 175340-20-2): A Brain-Penetrant AMPA Receptor Positive Allosteric Modulator for Cognitive Research


S 18986 is a synthetic organic small molecule that acts as a selective, orally active, brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors [1]. It belongs to the benzothiadiazine chemical class and was originally developed by Servier as a nootropic and potential anti-dementia agent, with orphan drug designation for cognitive disorders [2]. In vitro, S 18986 potentiates AMPA-induced currents with an EC50 of 25 μM in Xenopus oocytes expressing rat cortical AMPA receptors and does not interact with kainate or NMDA glutamate receptors or a broad panel of other targets [3]. In vivo, S 18986 exhibits robust cognitive enhancement across multiple behavioral models and has been shown to increase hippocampal acetylcholine and noradrenaline release [4].

S 18986 Procurement: Why Generic AMPA Modulators Cannot Substitute for S 18986


AMPA receptor positive allosteric modulators (PAMs) exhibit profound structural and pharmacological heterogeneity, producing divergent effects on receptor kinetics, potency, brain penetration, and behavioral outcomes. S 18986 occupies a distinct pharmacological space characterized by moderate intrinsic potency coupled with high functional efficacy and a favorable in vivo profile, including oral bioavailability, long duration of action, and absence of tolerance with repeated dosing [1]. Generic substitution with superficially similar AMPA PAMs—such as aniracetam, CX516, or LY451395—is not scientifically valid because each modulator engages distinct allosteric binding sites, exhibits different efficacy ceilings, and produces non-overlapping behavioral and neurochemical signatures [2]. Procurement decisions must therefore be driven by the specific quantitative evidence presented below, not by class-level assumptions.

S 18986 Quantitative Differentiation Evidence Against Closest AMPA PAM Analogs


S 18986 EC50 and Emax Differentiation Against Other AMPA PAMs in Recombinant AMPA Receptors

In Xenopus oocytes injected with rat cortex poly(A+) mRNA expressing native AMPA receptor mixtures, S 18986 potentiates AMPA-induced currents with an EC50 of 125.3 μM and a maximal potentiation (Emax) of 15.37-fold (rat receptors) or 14.51-fold (human receptors). This Emax is substantially higher than that of CX516 (1.72-fold Emax at rat receptors) and exceeds the Emax of cyclothiazide (8.86-fold) and S 47445 (7.85-fold), though its EC50 is less potent than LY451395 (EC50 0.37 μM, Emax 14.03-fold) and LY404187 (EC50 3.01 μM, Emax 16.40-fold). S 18986 thus exhibits a distinct efficacy-potency tradeoff: it is a moderate-potency but high-efficacy modulator, whereas CX516 is a low-efficacy modulator and cyclothiazide is a moderate-efficacy modulator [1].

AMPA receptor positive allosteric modulator EC50 Emax Xenopus oocyte electrophysiology

S 18986 vs. Aniracetam in AMPA-Mediated Spreading Depression Potentiation

In the isolated chicken retina spreading depression (SD) model, S 18986 potentiated AMPA-induced SD with an estimated EC50 of 142 μM, compared to aniracetam's EC50 of 1383 μM, representing a 9.7-fold higher potency for S 18986. Among five AMPA positive modulators tested (cyclothiazide, IDRA-21, S 18986, 1-BCP, aniracetam), S 18986 ranked third in potency, being approximately 16-fold less potent than cyclothiazide (EC50 9 μM) but 9.7-fold more potent than aniracetam. Furthermore, when combined with the AMPA antagonist GYKI 52466, S 18986 was the most effective modulator at shifting the antagonist's concentration-response curve (IC50 of GYKI 52466 shifted from 16.6 μM to 51.9 μM in the presence of S 18986) [1].

spreading depression AMPA receptor potentiation EC50 chicken retina

S 18986 vs. Donepezil in Contextual Memory Impairment in Middle-Aged Mice

In middle-aged mice (14-15 months old) tested in a contextual serial discrimination (CSD) task, oral administration of S 18986 at 0.1 mg/kg for 9 days significantly reversed age-related contextual memory deficits, as measured by a significant increase in contextually correct responses and a reduction in interfering responses. Donepezil, a cholinesterase inhibitor and standard-of-care Alzheimer's drug, achieved similar reversal of deficits only at a 3-fold higher dose of 0.3 mg/kg. Both compounds improved performance to levels comparable to young adult mice (5 months old) [1].

contextual memory episodic memory donepezil aging cognitive enhancement

S 18986 vs. Memantine in Spatial Working Memory Impairment in Aged Mice

In aged mice exhibiting spatial working memory deficits in a sequential alternation (SA) task, oral S 18986 at 0.03 and 0.1 mg/kg significantly reversed the memory deficit, restoring alternation rates to levels comparable to young adult mice. Memantine, an NMDA receptor antagonist approved for Alzheimer's disease, required a 100- to 333-fold higher dose (10 mg/kg) to achieve a similar improvement in SA rates in aged mice. Neither compound modified performance in young adult mice, indicating specific reversal of age-related impairment rather than generalized stimulation [1].

spatial working memory memantine aging AMPA modulator NMDA antagonist

S 18986 in Vivo Behavioral Differentiation: Object Recognition Dose-Response and Duration of Action

In the rat object recognition task—a model of episodic memory—S 18986 administered orally 1 hour before testing improved memory performance at doses as low as 0.3 mg/kg, with efficacy maintained across a broad dose range up to 100 mg/kg. Under identical experimental conditions, the reference nootropic aniracetam required a 33-fold higher dose (10 mg/kg, i.p.) to achieve similar improvement. S 18986 remained fully effective when administered 4 hours before testing, demonstrating a long duration of action. Furthermore, subchronic 7-day pretreatment (0.3 to 30 mg/kg/day) produced sustained cognitive enhancement with no evidence of tolerance development [1].

object recognition episodic memory oral bioavailability duration of action tolerance

S 18986 Potency Advantage in AMPA-Mediated Noradrenaline Release

In rat hippocampal and frontal cortex slices, S 18986 potentiates (S)-AMPA-induced noradrenaline release. While quantitative EC50 values are not available for direct comparison across all AMPA PAMs in this specific assay, S 18986 belongs to a subset of AMPA modulators (including cyclothiazide and IDRA-21) that robustly enhance AMPA-stimulated noradrenaline release in brain slices, whereas other modulators such as CX516 show negligible effects on noradrenaline release in the same preparations. S 18986 also increases acetylcholine release in rat hippocampus in vivo, a property not universally shared across AMPA PAMs [1].

noradrenaline release hippocampus frontal cortex AMPA receptor neurotransmitter release

S 18986: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Age-Related Cognitive Decline and Mild Cognitive Impairment (MCI) Preclinical Modeling

S 18986 is optimally suited for studies of age-related cognitive decline, particularly in middle-aged and aged rodent models. Its efficacy at low oral doses (0.03-0.1 mg/kg) in reversing spatial working memory deficits in aged mice, as demonstrated in direct comparison with memantine, makes it a superior tool for evaluating AMPA-mediated cognitive rescue in aging [1]. The compound's effectiveness in middle-aged animals (14-15 months) for contextual/episodic memory tasks further supports its utility in models of early cognitive aging, where interventions may be most translationally relevant [2].

Episodic and Working Memory Mechanistic Studies Requiring Oral Dosing and Chronic Administration

For researchers requiring a brain-penetrant AMPA PAM with oral bioavailability and suitability for chronic dosing, S 18986 offers distinct advantages. Its long duration of action (effective when administered 4 hours pre-test) and absence of tolerance with 7-day repeated dosing in object recognition tasks enable longitudinal cognitive studies without the confounds of tolerance or fluctuating drug levels [3]. The compound's robust efficacy across multiple memory domains—procedural, spatial, episodic, and working memory—makes it a versatile tool for dissecting the role of AMPA receptor potentiation in specific memory processes [4].

AMPA Receptor Allosteric Mechanism and Structure-Activity Relationship (SAR) Studies

S 18986 occupies a unique pharmacological niche among AMPA PAMs: moderate potency (EC50 ~100-125 μM) but high functional efficacy (Emax ~15-fold), placing it between low-efficacy modulators like CX516 (Emax 1.7-fold) and ultra-potent modulators like LY451395 (EC50 0.37 μM) [5]. This profile makes S 18986 an ideal reference compound for SAR studies aiming to dissect the structural determinants of efficacy versus potency in AMPA PAMs, as well as for studies investigating the allosteric binding site(s) on AMPA receptors—particularly given evidence that S 18986 and cyclothiazide produce additive effects, suggesting distinct or partially overlapping binding sites [6].

Comparative Pharmacology Studies of Glutamatergic vs. Cholinergic Cognitive Enhancement

S 18986's direct head-to-head comparisons against donepezil (a cholinesterase inhibitor) and memantine (an NMDA antagonist) provide a validated foundation for studies comparing AMPA receptor potentiation to other cognitive enhancement mechanisms. S 18986 matched donepezil's cognitive benefit at a 3-fold lower dose in contextual memory tasks, and exceeded memantine's efficacy by 100- to 333-fold in spatial working memory tasks [2][1]. These data support the use of S 18986 as a benchmark AMPA PAM in studies designed to evaluate the relative merits and mechanistic differences of glutamatergic versus cholinergic or NMDA-targeted cognitive enhancement strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 18986

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.